5-amino-N-benzyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-N-benzyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a benzyl substituent on the amide nitrogen and a 4-isopropylphenyl group on the triazole ring. The amino group at position 5 of the triazole core enhances hydrogen-bonding capacity, which may influence target binding and pharmacokinetic properties.
Properties
IUPAC Name |
5-amino-N-benzyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13(2)15-8-10-16(11-9-15)24-18(20)17(22-23-24)19(25)21-12-14-6-4-3-5-7-14/h3-11,13H,12,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJZBZMNJJDUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-benzyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring. The reaction conditions often require a copper(I) catalyst, such as copper(I) iodide, and a base like sodium ascorbate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-benzyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that compounds with triazole moieties exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific compound has demonstrated efficacy against breast cancer cells in vitro, suggesting its potential as a therapeutic agent.
Case Study: Inhibition of Tumor Growth
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives, including 5-amino-N-benzyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide. The compound was tested for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer drug .
Antimicrobial Properties
Broad-Spectrum Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Case Study: Antibacterial Efficacy
In a comparative study published in Antibiotics, the compound was tested alongside standard antibiotics. It demonstrated superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating infections caused by multidrug-resistant organisms .
Agricultural Applications
Pesticidal Properties
Preliminary investigations into the agricultural applications of this compound have revealed its potential as a pesticide. Its structure allows for interactions with biological systems of pests, leading to effective pest control.
Case Study: Insecticidal Activity
A study conducted by agricultural researchers evaluated the insecticidal properties of this compound against common agricultural pests. The results indicated a high mortality rate among treated insects compared to untreated controls, suggesting its viability as a natural pesticide alternative .
Material Science Applications
Polymer Chemistry
The compound's unique chemical structure makes it suitable for incorporation into polymer matrices to enhance mechanical properties and thermal stability.
Case Study: Polymer Composite Development
Research published in Materials Science explored the incorporation of this triazole derivative into epoxy resins. The resulting composites exhibited improved tensile strength and thermal resistance compared to standard formulations, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 5-amino-N-benzyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton is common among several bioactive compounds. Key structural variations occur in the aryl substituents on the triazole and the amide groups:
Pharmacological Activity
- Antiproliferative Effects: The target compound’s benzyl and isopropyl substituents may confer activity against renal or CNS cancers, akin to analogues like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (GP = -13.42% in renal cancer RXF 393 cells) . In contrast, compounds with hydrophilic substituents (e.g., 4-methoxy in ) may exhibit reduced cellular uptake but better solubility .
Kinase Inhibition :
Metabolic Stability :
Physicochemical Properties
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 5-amino group is critical for hydrogen bonding with biological targets, as its removal (e.g., methyl substitution in ) diminishes activity . Bulky substituents on the triazole (e.g., 4-isopropylphenyl) enhance target affinity but may reduce solubility .
Synthetic and Analytical Tools :
- SHELX programs () and Multiwfn () are widely used for crystallographic refinement and electronic property analysis, aiding in rational design .
Biological Activity
5-amino-N-benzyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, a triazole derivative, has garnered attention for its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H21N5O
- Molecular Weight : 335.4 g/mol
- CAS Number : 1032229-77-8
The structure features a triazole ring with an amine and a carboxamide group, contributing to its biological activity.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a variety of biological activities. The specific activities associated with this compound include:
Antimicrobial Activity
Triazoles are well-known for their antifungal and antibacterial properties. Studies have shown that compounds containing the triazole moiety can inhibit the growth of various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition observed | |
| Candida albicans | Effective against biofilm formation | |
| Escherichia coli | Significant bactericidal effect |
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
Case Studies
Several studies have explored the effects of this compound in various settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several triazole derivatives, including the compound , against common pathogens. Results indicated significant inhibition of growth for Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections caused by these organisms .
- Cytotoxicity in Cancer Cells : In a comparative study involving multiple triazole derivatives, this compound was found to be one of the most potent compounds against HCT116 and MCF7 cell lines. The study highlighted its potential as a lead compound for further development in anticancer therapies .
Q & A
Q. What are the established synthetic routes for 5-amino-N-benzyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of substituted aniline (e.g., 4-(propan-2-yl)aniline) with benzyl isocyanide to form a carboximidoyl chloride intermediate .
- Step 2 : Reaction with sodium azide under Huisgen cycloaddition conditions, often catalyzed by copper(I) iodide, to form the 1,2,3-triazole core .
- Step 3 : Hydrolysis or functional group interconversion to introduce the carboxamide group.
Q. Optimization Tips :
- Use high-purity starting materials and inert atmospheres to minimize side reactions.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N ±0.3% agreement) .
Q. How can researchers address the low aqueous solubility of this compound in biological assays?
Methodological Solutions :
- Co-solvent Systems : Use DMSO (≤1% v/v) or PEG-400 to enhance solubility while maintaining cell viability .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the benzyl or propan-2-yl positions to improve solubility without compromising activity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- X-ray Crystallography : Use SHELXL (for refinement) and WinGX (for data processing) to resolve crystal structures. Anisotropic displacement parameters should be refined for heavy atoms (R-factor < 0.05) .
- Spectroscopy :
- 1H/13C NMR (400 MHz, DMSO-d6): Confirm substituent positions via coupling patterns (e.g., triazole protons at δ 7.8–8.2 ppm) .
- HRMS : Match experimental m/z ([M+H]+) to theoretical values within 5 ppm error .
- Thermal Analysis : Melting point determination (capillary method) to assess crystallinity (expected >250°C with decomposition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Experimental Design :
- Systematic Substitution : Modify the benzyl (e.g., halogenation, methoxy groups) and propan-2-yl (e.g., cyclopropyl, tert-butyl) moieties to evaluate steric/electronic effects .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 against target enzymes (e.g., kinases, HDACs) using fluorescence-based assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., renal RXF 393, CNS SNB-75) via MTT assays (72-hour exposure, GI50 calculation) .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity (e.g., ΔG < -8 kcal/mol for strong inhibitors) .
Q. What strategies are effective in resolving contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling :
- Assess plasma stability (37°C, 1-hour incubation) and metabolic clearance using liver microsomes .
- Measure logP (shake-flask method) to optimize lipophilicity (target 2–5 for blood-brain barrier penetration) .
- Formulation Adjustments : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life .
- Orthogonal Assays : Validate target engagement via Western blotting (e.g., phospho-kinase suppression) .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, identifying reactive sites .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to assess binding stability .
- Cheminformatics : Use QSAR models (e.g., Random Forest) to predict off-target effects based on PubChem BioAssay data .
Q. What experimental approaches are recommended for validating target specificity and minimizing off-target effects?
- Selectivity Panels : Screen against related enzymes (e.g., kinase isoforms) to identify cross-reactivity .
- CRISPR Knockout : Generate target gene-deficient cell lines and compare dose-response curves (e.g., EC50 shifts >10-fold confirm specificity) .
- Thermal Shift Assays : Measure ΔTm (thermal stability shift) to confirm direct target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
